Welcome to the BenchChem Online Store!
molecular formula C34H48BrP B085576 Hexadecyltriphenylphosphonium bromide CAS No. 14866-43-4

Hexadecyltriphenylphosphonium bromide

Cat. No. B085576
M. Wt: 567.6 g/mol
InChI Key: UXMZNEHSMYESLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06184180B2

Procedure details

In a 100 ml flask equipped with a stirrer, a condenser and a calcium chloride dryer tube were charged 8.6 g of triphenylphosphine and 10 g of n-hexadecyl bromide, and under nitrogen atmosphere, the mixture was heated at 180° C. for 10 hours on an oil bath. After cooling the reaction mixture to room temperature, precipitated solid material was pulverized in acetone and collected by filtration under reduced pressure. The resulting crystals were washed with acetone to obtain 8.5 g of the title compound. Melting point: 128° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:20]([Br:36])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35]>>[Br-:36].[CH2:35]([P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml flask equipped with a stirrer, a condenser and a calcium chloride dryer tube
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
precipitated solid material
FILTRATION
Type
FILTRATION
Details
collected by filtration under reduced pressure
WASH
Type
WASH
Details
The resulting crystals were washed with acetone

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.